1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (MOPC) is an important organic molecule with several applications in the field of chemistry. It is a five-membered heterocyclic compound that is widely used as a building block in the synthesis of many compounds, such as amino acids, peptides, and other biologically active molecules. MOPC is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used in the study of enzyme-catalyzed reactions, as well as in the manufacture of polymers.
Scientific Research Applications
Antioxidant Activity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for antioxidant activity. For example, Tumosienė et al. (2019) explored a series of these derivatives, finding some with potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
These compounds have also shown promise in antibacterial applications. Bouzard et al. (1992) synthesized a series of naphthyridine-3-carboxylic acids, including derivatives of this compound, which exhibited in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Plasticizer Performance
Takenishi and Simamura (1954) reported the synthesis of 2-Methyl-5-oxopyrrolidine-2-carboxylic Esters from levulinic acid, testing them as potential plasticizers (Takenishi & Simamura, 1954).
Synthesis of Antibacterial Drugs
Devi et al. (2018) synthesized 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs, showing moderate to good activity against certain microbes (Devi et al., 2018).
Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the synthesis of 5-oxopyrrolidine-3-carboxylic acids and predicted the biological activity of the synthesized compounds (Kharchenko et al., 2008).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which include 1-methyl-5-oxopyrrolidine-3-carboxylic acid, possess analgesic and antihypoxic effects of varying strength . This suggests that the compound interacts with its targets to alleviate pain and improve oxygen supply.
Biochemical Pathways
Given the compound’s analgesic and antihypoxic effects , it can be inferred that it may influence pathways related to pain perception and oxygen supply.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given its analgesic and antihypoxic effects , it can be inferred that the compound may alleviate pain at the molecular level and improve oxygen supply at the cellular level.
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZDIPQCVCIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872025 | |
Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42346-68-9 | |
Record name | 1-Methyl-4-carboxy-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42346-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042346689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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